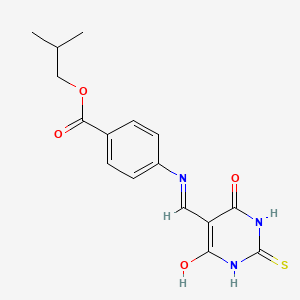

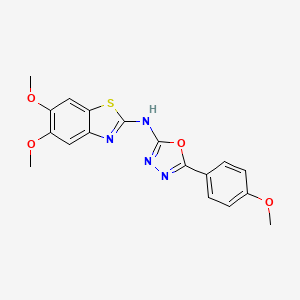

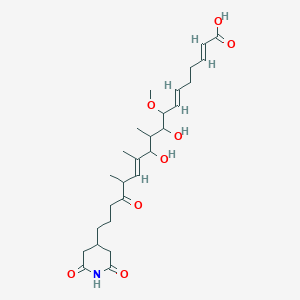

isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate is a useful research compound. Its molecular formula is C16H17N3O4S and its molecular weight is 347.39. The purity is usually 95%.

BenchChem offers high-quality isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis in Drug Development

The compound has been explored in the synthesis of various drug intermediates and analogs. For instance, Lucarini and Tomasini (2001) demonstrated the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones, which have potential applications in drug development (Lucarini & Tomasini, 2001). Similarly, Fleck et al. (2003) developed a process for the preparation of key intermediates in the synthesis of premafloxacin, an antibiotic for veterinary pathogens (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Antitumor Applications

Gangjee et al. (2005) synthesized and evaluated novel compounds as antitumor agents, showing potent inhibitory activity against human dihydrofolate reductase and thymidylate synthase (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Food and Biological Research

Nemet, Varga-Defterdarović, and Turk (2006) explored the role of methylglyoxal, a reactive alpha-oxoaldehyde, in biological systems. This compound forms advanced glycation end-products which are implicated in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Antibacterial and Antifungal Activities

Thanh and Mai (2009) synthesized compounds exhibiting antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Thanh & Mai, 2009).

Role in Herbicides

Yang, Ye, and Lu (2008) synthesized labeled versions of the herbicidal ingredient ZJ0273 for studying its environmental behavior and metabolism (Yang, Ye, & Lu, 2008).

EP1 Receptor Antagonist Development

Naganawa et al. (2006) reported the synthesis and evaluation of compounds as EP1 receptor antagonists, potentially useful in drug development (Naganawa et al., 2006).

Synthesis of Heterocyclic Systems

Toplak, Svete, Grdadolnik, and Stanovnik (1999) utilized this compound in the synthesis of various heterocyclic systems, which have potential applications in medicinal chemistry (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Propriétés

IUPAC Name |

2-methylpropyl 4-[(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4S/c1-9(2)8-23-15(22)10-3-5-11(6-4-10)17-7-12-13(20)18-16(24)19-14(12)21/h3-7,9H,8H2,1-2H3,(H3,18,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUFXCPXUFWVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isobutyl 4-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)

![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)

![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)